molecular formula C26H22ClN3O2S B2434270 (2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-81-2

(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B2434270
CAS No.: 892414-81-2
M. Wt: 475.99
InChI Key: UIBCOOQVQPYEDN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrano[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrano[2,3-d]pyrimidine core, with various substituents attached to it. These include a 3-chlorophenyl group, a methyl group, and a 4-methylbenzylthio group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the thioether group (-S-) could potentially undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and stability .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, highlights the potential of these compounds as antimicrobial and anticancer agents. Compounds synthesized from related structures exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity, suggesting a promising avenue for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic Applications

Studies on nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have shown their utility in the catalytic oligomerization of ethylene, indicating the potential role of structurally complex compounds in industrial catalysis and the synthesis of polymeric materials (Kermagoret & Braunstein, 2008).

Photophysical Properties

The synthesis and study of novel 2-pyrazolines, derived from structural analogs, have contributed to understanding the structure-dependent photophysical properties of these compounds. This research is crucial for developing materials with specific optical properties, potentially useful in sensors, organic light-emitting diodes (OLEDs), and other photonic applications (Singh et al., 2012).

Molecular Docking Studies

Investigations into 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents include molecular docking studies to assess their potential efficacy. These studies provide insights into the molecular interactions between the synthesized compounds and biological targets, underscoring the importance of structural design in drug development (Katariya, Vennapu, & Shah, 2021).

Synthesis Efficiency

Research on the efficient synthesis of pyrano[2,3-d]pyrimidine derivatives using yttrium oxide as a catalyst in aqueous methanol media highlights advances in synthetic methodologies. Such studies emphasize the importance of catalyst choice in enhancing reaction efficiency, yield, and environmental sustainability (Bhagat et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s difficult to predict the exact mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential applications in various fields, such as medicine or materials science .

Properties

IUPAC Name

[5-(3-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-6-8-17(9-7-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-4-3-5-20(27)10-18/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCOOQVQPYEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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